Purpurin Demonstrates 12-Fold Greater MAO-A Inhibitory Potency Compared to Alizarin with Complete MAO-B Selectivity
Purpurin is a potent and selective inhibitor of monoamine oxidase A (MAO-A) with an IC50 value of 2.50 μM, whereas the structurally related anthraquinone alizarin inhibits MAO-A with an IC50 of 30.1 μM—a 12-fold difference in potency [1]. Critically, purpurin exhibits no inhibition of MAO-B at tested concentrations, establishing functional isoform selectivity not observed with all anthraquinone derivatives [1]. Kinetic analysis further determined purpurin acts as a reversible and competitive inhibitor of MAO-A with a Ki value of 0.422 μM, a mechanistic feature that distinguishes it from irreversible MAO inhibitors and positions it as a lead compound for reversible inhibitor development [1]. Molecular docking revealed a binding affinity of -40.0 kcal/mol for MAO-A versus -33.9 kcal/mol for MAO-B, with Ile 207 and Gly 443 identified as key hydrogen-bonding residues [1].
| Evidence Dimension | MAO-A inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.50 μM |
| Comparator Or Baseline | Alizarin: IC50 = 30.1 μM |
| Quantified Difference | 12-fold higher potency (lower IC50) |
| Conditions | Recombinant human MAO-A enzyme assay |
Why This Matters
This quantitative differentiation informs procurement for neuropharmacology research requiring selective, reversible MAO-A inhibition without MAO-B off-target effects.
- [1] Lee HW, Ryu HW, Kang MG, Park D, Oh SR, Kim H. Selective inhibition of monoamine oxidase A by purpurin, an anthraquinone. Bioorg Med Chem Lett. 2017;27(5):1136-1140. View Source
